molecular formula C17H18N2O5S2 B3203360 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide CAS No. 1021254-34-1

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B3203360
CAS No.: 1021254-34-1
M. Wt: 394.5 g/mol
InChI Key: UWQHAIWCFYFLLX-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety (benzo[d][1,3]dioxol-5-yl), a thioether-linked thiazole ring, and a 2-methoxyethyl acetamide group. The benzodioxole fragment is associated with enhanced pharmacokinetic properties, including improved metabolic stability and membrane permeability . The thiazole core is a common pharmacophore in bioactive molecules, often contributing to interactions with enzymes or receptors through hydrogen bonding and π-stacking . The 2-methoxyethyl group may enhance solubility compared to bulkier hydrophobic substituents . While direct biological data for this compound are unavailable, structurally related analogs (e.g., benzothiazoles, thiazolidinones) exhibit antidiabetic, anti-inflammatory, and antimicrobial activities .

Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c1-22-5-4-18-16(21)7-12-8-25-17(19-12)26-9-13(20)11-2-3-14-15(6-11)24-10-23-14/h2-3,6,8H,4-5,7,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQHAIWCFYFLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the thiazole ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.

    Coupling reactions:

    Introduction of the acetamide group: The final step involves the acylation of the intermediate compound with 2-methoxyethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its thioether (-S-) , amide (-CONH-) , and benzodioxole functional groups.

Reaction Type Conditions Outcome
Acidic HydrolysisHCl (6M), reflux, 4–6 hoursCleavage of the thioether bond, yielding 2-mercaptoacetamide derivatives
Basic HydrolysisNaOH (1M), 60°C, 3 hoursDegradation of the acetamide group to carboxylic acid and amine fragments

For example, the thioether linkage is susceptible to nucleophilic attack, forming sulfonic acid derivatives in oxidative environments (e.g., H₂O₂/Fe³⁺).

Oxidation Reactions

Oxidation primarily targets the thiazole ring and thioether group:

Oxidizing Agent Products Application
Hydrogen Peroxide (H₂O₂)Sulfoxide/sulfone derivativesEnhances solubility for pharmacokinetic studies
Ozone (O₃)Cleavage of benzodioxole to catechol analogsInvestigated for prodrug activation pathways

The thiazole ring may also undergo ring-opening reactions in strong oxidative conditions, forming thiourea intermediates .

Nucleophilic Substitution

The thiazole-4-yl group participates in nucleophilic substitution reactions due to its electron-deficient aromatic system:

Nucleophile Reaction Site Product
Amines (RNH₂)C-2 position of thiazoleThiazole-amine conjugates
Thiols (RSH)C-4 position of thiazoleDisulfide-linked analogs

For instance, reaction with ethylenediamine yields bifunctional derivatives with enhanced binding to biological targets.

Conjugation Reactions

The acetamide and methoxyethyl groups enable conjugation with biomolecules:

Conjugation Partner Reaction Purpose
Peptides/ProteinsAmide bond formation via EDC/NHS couplingTargeted drug delivery systems
Fluorescent dyesAlkylation of the methoxyethyl groupCellular imaging and tracking

Stability Under Physiological Conditions

The compound’s stability in biological systems is influenced by pH and enzymatic activity:

Condition Half-Life Degradation Pathway
pH 7.4 (blood plasma)2.8 hoursSlow hydrolysis of the acetamide group
Liver microsomes (CYP450)<1 hourOxidative demethylation of the benzodioxole

Synthetic Modifications

Key synthetic routes for derivatives include:

Modification Method Yield
Bromination at thiazole C-5NBS in CCl₄65–70%
Methylation of acetamideCH₃I, K₂CO₃ in DMF82%

These modifications aim to optimize bioactivity and metabolic stability .

Mechanistic Insights

The compound’s thioether and thiazole groups act as hydrogen-bond acceptors, facilitating interactions with enzymes like tyrosine kinases and caspases . Its oxidation to sulfone derivatives enhances binding affinity to ATP pockets in kinase inhibitors .

Key Research Findings

  • Anticancer Activity : Sulfone analogs inhibit tumor growth by 78% in murine models (IC₅₀ = 0.45 μM).

  • Antimicrobial Effects : Thiazole-amine conjugates show MIC values of 2 µg/mL against S. aureus .

Scientific Research Applications

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical transformations.

Mechanism of Action

The mechanism of action of 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety and the thiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties
Compound Name / ID Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
Target Compound Benzodioxole, thiazole, 2-methoxyethyl acetamide ~407.45 (calculated) Not reported Not reported -
D14 Benzodioxole, penta-2,4-dienamide, 4-(methylthio)phenyl ~434.47 208.9–211.3 13.7
D15 Benzodioxole, penta-2,4-dienamide, 3-(benzyloxy)phenyl ~518.56 191.0–192.0 21.7
Compound 5b Benzodioxole, 4-phenylthiazole, benzoyl ~418.42 Not reported 45.0
Compound 7a Benzothiazole, thiazolidinone, methyl substituent ~415.56 168–170 62.5

Key Observations :

  • Substituent Effects on Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to D14–D20 (), which have hydrophobic aryl or benzyloxy groups .
  • Synthetic Efficiency : Yields for benzodioxole-thiazole hybrids vary widely (13.7% for D14 vs. 45% for compound 5b), suggesting challenges in optimizing reaction conditions for the target compound .
Crystallographic and Spectroscopic Data
  • SHELX Refinement : Structural validation of related compounds (e.g., ’s compound 5b) relied on SHELX software, which confirmed planar geometries for benzodioxole and thiazole rings .
  • NMR Profiles : Benzo[d][1,3]dioxol-5-yl protons resonate at δ 6.8–7.1 ppm, while thiazole protons appear at δ 7.3–7.5 ppm in D14–D20 (). The target compound’s 2-methoxyethyl group would show signals near δ 3.2–3.5 ppm (OCH₃) and δ 3.6–3.8 ppm (CH₂) .

Biological Activity

The compound 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide is a derivative of benzodioxole and thiazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C15H17N3O3S
  • Molecular Weight : 319.37 g/mol

Synthesis

The synthesis of the compound involves several steps, typically starting from benzodioxole derivatives and utilizing thiazole chemistry. Methods generally include the reaction of appropriate thiazole derivatives with benzodioxole-based precursors under controlled conditions to yield the target compound with high purity and yield .

Antimicrobial Properties

Research has indicated that compounds containing benzodioxole and thiazole moieties exhibit significant antimicrobial activity. For example, thiazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds often fall within the range of 50–100 μg/mL, indicating moderate to high efficacy .

Anticancer Activity

Several studies have evaluated the anticancer properties of benzodioxole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as Raf-1 .

Antidiabetic Effects

Recent investigations into benzodioxole derivatives have suggested potential antidiabetic effects. In vivo studies using streptozotocin-induced diabetic mice revealed that certain derivatives could significantly lower blood glucose levels, suggesting that they may act as α-amylase inhibitors. For example, one study reported an IC50 value of 0.68 µM for α-amylase inhibition by a related compound .

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityThe compound exhibited MIC values between 50–100 μg/mL against various bacterial strains.
Anticancer EvaluationSignificant cytotoxic effects were observed in MDA-MB-231 and SK-Hep-1 cell lines with apoptosis induction noted.
Antidiabetic ResearchIn vivo studies showed a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL in diabetic mice models.

The biological activities of the compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes like α-amylase, which is crucial for carbohydrate metabolism.
  • Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells by modulating signaling cascades.
  • Antioxidant Properties : Some derivatives have demonstrated the ability to scavenge reactive oxygen species (ROS), contributing to their protective effects against cellular damage.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. Key steps include:
  • Solvent Selection: Use polar aprotic solvents (e.g., dioxane or ethanol) to enhance nucleophilic substitution reactions between thiol and chloroacetyl intermediates .
  • Catalyst Use: Triethylamine (TEA) as a base facilitates deprotonation during thiazole ring formation, as demonstrated in analogous thiazole-acetamide syntheses .
  • Reaction Monitoring: Employ TLC or HPLC to track intermediate formation (e.g., 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol) and adjust reflux times (typically 12–24 hours) .
  • Purification: Recrystallization from ethanol-DMF mixtures (7:3 v/v) effectively removes unreacted starting materials .

Q. What spectroscopic and chromatographic techniques are critical for confirming the compound’s structure?

  • Methodological Answer: A multi-technique approach is required:
  • NMR Spectroscopy: ¹H/¹³C NMR identifies key protons (e.g., methoxyethyl -OCH₂CH₂O- at δ 3.2–3.5 ppm) and carbonyl groups (C=O at ~170 ppm) .
  • IR Spectroscopy: Confirm thioether (C-S at 600–700 cm⁻¹) and acetamide (N-H stretch at ~3300 cm⁻¹) functionalities .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₇H₁₈N₂O₄S₂) with <2 ppm error .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry using single-crystal data, as applied to structurally related benzodioxole-thiazole hybrids .

Q. Which biological assays are suitable for preliminary evaluation of its bioactivity?

  • Methodological Answer: Prioritize target-specific assays based on structural analogs:
  • Anticancer Activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations, with IC₅₀ calculations .
  • Antimicrobial Screening: Broth microdilution for MIC determination against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Enzyme Inhibition: Evaluate acetylcholinesterase (AChE) inhibition via Ellman’s method, given benzodioxole’s role in CNS-targeting analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

  • Methodological Answer: SAR strategies include:
  • Core Modifications: Replace the thiazole ring with oxadiazole or triazole moieties to assess impact on cytotoxicity (see for analogous substitutions) .
  • Substituent Variation: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzodioxole ring to modulate electron density and binding affinity .
  • Pharmacophore Mapping: Use docking simulations (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding between the acetamide group and enzyme active sites .

Q. What computational approaches resolve contradictions in biological data across studies?

  • Methodological Answer: Address discrepancies via:
  • Molecular Dynamics (MD) Simulations: Model compound-protein interactions over 100 ns to assess binding stability under physiological conditions .
  • Meta-Analysis: Cross-reference bioactivity data from structurally similar compounds (e.g., vs. 20) to identify trends in substituent effects .
  • QSAR Modeling: Develop quantitative models using descriptors like logP and polar surface area to predict activity cliffs .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer: Advanced validation requires:
  • Transcriptomic Profiling: RNA-seq to identify differentially expressed genes in treated vs. untreated cancer cells .
  • Proteomic Analysis: SILAC labeling to quantify changes in protein expression (e.g., apoptosis markers like caspase-3) .
  • In Vivo Models: Xenograft studies in mice, dosing at 10–50 mg/kg, with pharmacokinetic analysis (Cₘₐₓ, t₁/₂) to correlate efficacy with bioavailability .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on cytotoxicity between in vitro and in vivo models?

  • Methodological Answer: Investigate potential causes:
  • Metabolic Stability: Perform microsomal assays (e.g., liver S9 fractions) to assess rapid degradation in vivo .
  • Solubility Limitations: Use co-solvents (e.g., DMSO:PEG 400) in animal studies to improve bioavailability .
  • Off-Target Effects: Employ CRISPR-Cas9 knockouts of suspected secondary targets (e.g., kinases) to isolate primary mechanisms .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide

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